3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .Molecular Structure Analysis
This involves determining the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and the type of chemical bonds .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Environmental Photochemistry
- Research indicates that compounds related to 4-hydroxy-3,5-dimethoxybenzoic acid (a compound structurally similar to 3-(2-Chloropropyl)-4,5-dimethoxybenzoic acid) exhibit novel pH-dependent photosubstitution pathways in aqueous solutions. Such compounds, upon photolysis in chloride-enriched aqueous solutions, produce chloromethane, indicating their relevance in environmental photochemistry (Dallin et al., 2009).
Chemical Synthesis and Characterization
- The alkylation and annulation reactions involving methyl 3,5-dimethoxybenzoate (structurally related to the query compound) led to the synthesis of 3,5-dimethoxyphthalic anhydride. This synthesis is significant for the development of substituted anthraquinones and related compounds (Liu Zuliang, 2007).
- Acid-catalyzed acylation of 3,4-dimethoxyphenylacetone, which is similar to this compound, was used to produce 1-(3-chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate. This synthesis highlights the compound's potential in chemical reactions involving nitrogen nucleophiles (Kibalny et al., 2004).
Pharmacology and Drug Synthesis
- The compound 3,5-dimethoxybenzyl 2,3,6-trimethoxybenzoate, structurally similar to the query compound, was isolated from Ageratina deltoidea. This compound demonstrated notable antibacterial and antifungal activities, indicating its potential in pharmacological applications (Arciniegas et al., 2018).
Material Sciences
- Studies on 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, which are related to this compound, revealed their nearly planar structures and potential applications in material sciences, especially in understanding molecular interactions and hydrogen bonding (Barich et al., 2004).
Herbicide Development
- A study involving the synthesis of 3-Chloro-4-fluorobenzoylthiourea, synthesized from a compound similar to this compound, indicated good herbicidal activity. This suggests potential applications of related compounds in developing new herbicides (Liu Chang-chun, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chloropropyl)-4,5-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-7(13)4-8-5-9(12(14)15)6-10(16-2)11(8)17-3/h5-7H,4H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVLZGIQZSLWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC(=C1)C(=O)O)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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